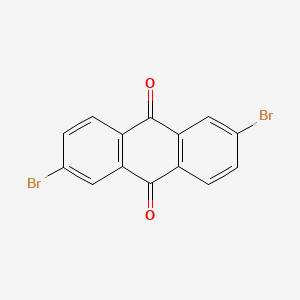

2,6-Dibromoanthraquinone

Description

BenchChem offers high-quality 2,6-Dibromoanthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromoanthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFYHUWBLXKCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449859 | |

| Record name | 2,6-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-70-5 | |

| Record name | 2,6-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Legacy of 2,6-Dibromoanthraquinone: From Industrial Dye Intermediate to Modern Functional Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule Forged in the Crucible of the Dye Industry

The story of 2,6-Dibromoanthraquinone is a compelling narrative that mirrors the evolution of synthetic organic chemistry itself. Born out of the burgeoning synthetic dye industry of the late 19th and early 20th centuries, this unassuming yellow crystalline powder has transcended its origins as a crucial dye intermediate. Today, it stands as a versatile building block in the development of advanced materials and a promising scaffold in the design of novel therapeutics. This guide provides a comprehensive exploration of the history, synthesis, and multifaceted applications of 2,6-Dibromoanthraquinone, offering researchers and drug development professionals a detailed understanding of its enduring significance.

I. Historical Context and Discovery

While the precise moment of its first synthesis is not definitively documented in readily available literature, the emergence of 2,6-Dibromoanthraquinone is intrinsically linked to the intensive research into anthraquinone-based dyes that characterized the late 19th and early 20th centuries. The discovery of alizarin's synthesis from anthraquinone in 1869 by Carl Gräbe and Carl Liebermann sparked a revolution in the dye industry, shifting focus from natural sources to synthetic production.[1] This era saw a flurry of investigations into the functionalization of the anthraquinone core to produce a wide spectrum of colors with enhanced stability.

The development of bromination techniques for aromatic compounds, coupled with the advent of reactions to introduce and manipulate amino groups, laid the groundwork for the synthesis of bromoanthraquinone isomers. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a robust method for converting aromatic amines into halides via diazonium salts, a reaction that would prove pivotal in the synthesis of 2,6-Dibromoanthraquinone.[2] Similarly, the Ullmann condensation, first reported by Fritz Ullmann in 1901, offered a means to form carbon-heteroatom bonds, enabling the further derivatization of bromoanthraquinones.[3] It is within this fertile period of chemical innovation that 2,6-Dibromoanthraquinone was likely first synthesized and characterized as a valuable intermediate for vat dyes, prized for their exceptional fastness.[4]

II. Synthesis of 2,6-Dibromoanthraquinone: A Modern Approach

The most prevalent and efficient method for the laboratory and industrial-scale synthesis of 2,6-Dibromoanthraquinone proceeds from 2,6-diaminoanthraquinone. This transformation is a classic example of a Sandmeyer-type reaction, involving diazotization of the amino groups followed by substitution with bromine.

Protocol: Synthesis of 2,6-Dibromoanthraquinone from 2,6-Diaminoanthraquinone[2][6]

Materials:

-

2,6-Diaminoanthraquinone

-

tert-Butyl nitrite or Sodium nitrite

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile

-

Hydrochloric acid (HCl)

-

Methanol

-

Acetone

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with copper(II) bromide and acetonitrile.

-

Diazotization and Bromination: The mixture is heated to a specified temperature (e.g., 65 °C). A solution of 2,6-diaminoanthraquinone in a suitable solvent is then added portion-wise, followed by the slow addition of a diazotizing agent such as tert-butyl nitrite. The reaction is monitored for the cessation of nitrogen gas evolution.

-

Quenching and Precipitation: Upon completion, the reaction mixture is cooled to room temperature. An aqueous solution of hydrochloric acid is then added to quench the reaction and precipitate the crude product.

-

Isolation and Purification: The resulting solid is collected by filtration and washed sequentially with water, methanol, and acetone to remove impurities. The crude 2,6-Dibromoanthraquinone is then dried under vacuum. For higher purity, recrystallization from a suitable solvent such as 1,4-dioxane can be performed.[2]

Causality of Experimental Choices:

-

Diazotization: The use of a nitrite source in an acidic medium (or an alkyl nitrite) converts the primary amino groups into highly reactive diazonium salts.

-

Copper(II) Bromide Catalyst: The copper salt facilitates the radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom.

-

Solvent: Acetonitrile is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point.

-

Washing Steps: The sequential washing with water, methanol, and acetone is crucial for removing inorganic salts and organic byproducts, leading to a purer final product.

Figure 1: Generalized workflow for the synthesis of 2,6-Dibromoanthraquinone.

III. Physicochemical Properties and Spectroscopic Data

2,6-Dibromoanthraquinone is a light yellow to brown crystalline powder with the following key properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₆Br₂O₂ | [5][6] |

| Molecular Weight | 366.01 g/mol | [5][6] |

| CAS Number | 633-70-5 | [5][6] |

| Appearance | Light yellow to brown crystalline powder | [7][5] |

| Melting Point | 290 °C | [5][8] |

| Boiling Point | 491.8 °C at 760 mmHg (Predicted) | [5][8] |

| Density | 1.912 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water; slightly soluble in organic solvents like DMF and DMSO. | [7] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.44 (d, J = 1.2 Hz, 2H), 8.17 (d, J = 5.2 Hz, 2H), 7.94 (dd, J = 1.2, 1.6 Hz, 2H).[2][8]

-

¹³C NMR: The ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbons and the aromatic carbons of the anthraquinone core, with shifts influenced by the bromine substituents.[9]

IV. Applications in Drug Development and Materials Science

The reactivity of the two bromine atoms, which are excellent leaving groups, makes 2,6-Dibromoanthraquinone a highly valuable precursor for a wide range of functional molecules through various cross-coupling reactions.

A. Precursor for Biologically Active Molecules

The planar anthraquinone scaffold is known to intercalate with DNA, and its derivatives have been extensively studied as potential anticancer agents.[10] 2,6-Dibromoanthraquinone serves as a versatile starting material for the synthesis of 2,6-disubstituted anthraquinone derivatives with potential therapeutic applications.

1. Synthesis of Kinase Inhibitors:

Many kinase inhibitors feature a heterocyclic core. The bromine atoms of 2,6-Dibromoanthraquinone can be substituted with various nitrogen-containing heterocycles via reactions like the Ullmann condensation to generate potential kinase inhibitors. These compounds can target specific kinases involved in cell proliferation and signaling pathways, making them attractive candidates for cancer therapy.[11]

Figure 2: Synthesis of potential kinase inhibitors from 2,6-Dibromoanthraquinone.

2. Development of DNA Intercalators:

The ability of the anthraquinone core to intercalate into DNA can be enhanced and modulated by the addition of side chains at the 2 and 6 positions. Starting from 2,6-Dibromoanthraquinone, various aminoalkyl or other functionalized side chains can be introduced to improve DNA binding affinity and specificity, leading to the development of novel anticancer or antiviral agents.

B. Building Block for Organic Electronics

2,6-Dibromoanthraquinone's electron-deficient nature makes it an excellent building block for the synthesis of n-type organic semiconductors.[12] These materials are essential components in a variety of organic electronic devices.

1. Organic Light-Emitting Diodes (OLEDs):

Through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling, aryl or heteroaryl groups can be attached to the 2 and 6 positions of the anthraquinone core. This allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules, making them suitable for use as electron-transporting or emissive materials in OLEDs.[2]

2. Organic Photovoltaics (OPVs) and Field-Effect Transistors (OFETs):

The ability to create extended π-conjugated systems by derivatizing 2,6-Dibromoanthraquinone is crucial for the development of materials for OPVs and OFETs. These materials exhibit desirable charge transport properties and can be incorporated into the active layers of these devices to improve their efficiency and performance.[12]

Figure 3: Role of 2,6-Dibromoanthraquinone in materials science.

V. Future Outlook

The journey of 2,6-Dibromoanthraquinone from a dye intermediate to a key component in modern technology and medicine is a testament to its remarkable chemical versatility. As researchers continue to explore novel synthetic methodologies and applications, the importance of this molecule is poised to grow. In drug discovery, the development of more selective and potent kinase inhibitors and DNA-targeting agents based on the 2,6-disubstituted anthraquinone scaffold holds significant promise. In materials science, the quest for more efficient and stable organic electronic devices will undoubtedly continue to drive innovation in the synthesis of novel derivatives of 2,6-Dibromoanthraquinone. Its rich history and bright future ensure that 2,6-Dibromoanthraquinone will remain a molecule of great interest to the scientific community for years to come.

References

-

LookChem. Cas 633-70-5, 2,6-Dibromoanthraquinone. [Link]

-

ChemBK. 2,6-DIBROMOANTHRAQUINONE. [Link]

-

PubChem. 2,6-Dibromoanthraquinone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Reactivity of 2,6-Dibromoanthraquinone. [Link]

- Google Patents. Process for preparing anthraquinone sulphonic acids.

- Google Patents. 2,5- or 2,6-disubstituted hydroquinone derivatives with at least one carboxy, sulfo or amido group useful as medicaments.

-

SpectraBase. 2,6-Dibromo-anthraquinone - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Center for Biotechnology Information. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

-

PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]

- Google Patents.

-

ResearchGate. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2,6-Dibromoanthraquinone in Advanced Chemical Synthesis. [Link]

- Google Patents. Synthesis method of 2-dihydroxy anthraquinone.

-

The Royal Society of Chemistry. Contents. [Link]

-

ResearchGate. 1 H NMR spectroscopic data of compounds 1-8 a. [Link]

-

Springer Nature Experiments. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]

-

PubMed. Brominated thiophenes as precursors in the preparation of brominated and arylated anthraquinones. [Link]

-

MDPI. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. [Link]

-

National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

- Google Patents.

-

Wikipedia. Anthraquinone dyes. [Link]

-

National Center for Biotechnology Information. Recent total syntheses of anthraquinone-based natural products. [Link]

-

Beilstein Journal of Organic Chemistry. Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. [Link]

-

National Center for Biotechnology Information. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. [Link]

-

PubMed. Development of specific Rho-kinase inhibitors and their clinical application. [Link]

-

National Center for Biotechnology Information. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. [Link]

-

ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

-

National Center for Biotechnology Information. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights. [Link]

-

PubMed. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. [Link]

-

National Center for Biotechnology Information. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. [Link]

-

ResearchGate. Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. [Link]

-

National Center for Biotechnology Information. Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]

-

National Center for Biotechnology Information. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. [Link]

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. guidechem.com [guidechem.com]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103319379A - Process for synthesizing anthraquinone compound - Google Patents [patents.google.com]

- 5. Cas 633-70-5,2,6-Dibromoanthraquinone | lookchem [lookchem.com]

- 6. 2,6-Dibromoanthraquinone | C14H6Br2O2 | CID 10959484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. chembk.com [chembk.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

A Comprehensive Technical Guide to the Synthesis of 2,6-Dibromoanthraquinone

Foreword: The Strategic Value of 2,6-Dibromoanthraquinone

2,6-Dibromoanthraquinone (CAS 633-70-5) is a cornerstone intermediate in the fields of materials science, dye chemistry, and pharmaceutical development.[] Its rigid, electron-deficient anthraquinone core, functionalized with two strategically placed bromine atoms, serves as a versatile scaffold for constructing complex molecular architectures.[2] The bromine atoms are excellent leaving groups, making the molecule highly amenable to a variety of cross-coupling reactions, which are pivotal for developing advanced materials for organic light-emitting diodes (OLEDs), organic solar cells, and high-performance pigments. This guide provides an in-depth, field-proven protocol for the synthesis of 2,6-dibromoanthraquinone from its readily available precursor, 2,6-diaminoanthraquinone, empowering researchers with a reliable and reproducible methodology.

The Synthetic Strategy: Harnessing the Sandmeyer Reaction

The conversion of an aromatic amine to an aryl halide is a fundamental transformation in organic synthesis. For this specific conversion, the Sandmeyer reaction stands out as the most robust and widely adopted method.[3][4][5] This reaction provides a powerful pathway to install substituents on an aromatic ring that are often inaccessible through direct electrophilic substitution.[6] The overall transformation proceeds in two distinct, yet often integrated, stages: the diazotization of the primary aromatic amine followed by a copper-catalyzed displacement of the resulting diazonium group.

Stage 1: Diazotization - The Formation of the Diazonium Intermediate

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[] This is achieved by reacting the amine with a source of nitrous acid (HNO₂). In the context of synthesizing 2,6-dibromoanthraquinone, this involves the simultaneous conversion of both amino groups on the 2,6-diaminoanthraquinone core.

The mechanism involves the formation of a nitrosonium ion (NO⁺) or a related nitrosating agent, which is then attacked by the nucleophilic amine. A series of proton transfers leads to the formation of the N-nitrosamine, which tautomerizes and subsequently loses a molecule of water to yield the stable diazonium ion (-N₂⁺).[8]

While traditional diazotization is performed in aqueous acid with sodium nitrite at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, modern protocols often employ alkyl nitrites (e.g., tert-butyl nitrite or butyl nitrite) in an organic solvent.[9][10] This approach allows for a homogeneous reaction medium and can be performed at higher temperatures, facilitating a one-pot synthesis where the diazonium salt is generated and consumed in situ.

Stage 2: Bromination - The Copper-Catalyzed Displacement

The core of the Sandmeyer reaction is the displacement of the diazonium group. This step is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[4][5] The mechanism is initiated by a single-electron transfer from a copper(I) species (typically CuBr) to the diazonium salt.[8]

This electron transfer results in the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final 2,6-dibromoanthraquinone product and regenerating the copper(I) catalyst. The use of catalytic or stoichiometric amounts of copper salts is therefore essential for the reaction's success.[3][11]

Visualized Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from the starting material to the final purified product.

Caption: One-pot synthesis of 2,6-dibromoanthraquinone.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures, designed for trustworthiness and reproducibility.[9][10]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Recommended Purity |

| 2,6-Diaminoanthraquinone | 131-14-6 | 238.24 | >98% |

| Copper(II) Bromide (CuBr₂) | 7789-45-9 | 223.35 | >99% |

| tert-Butyl Nitrite | 540-80-7 | 103.12 | 90-95% |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Anhydrous, >99.8% |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2N solution |

| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Grade |

| Acetone | 67-64-1 | 58.08 | ACS Grade |

Step-by-Step Methodology

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Diazonium salts can be explosive in a dry, isolated state; this in situ protocol is designed to mitigate this risk.

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,6-diaminoanthraquinone (11.9 g, 0.05 mol), copper(II) bromide (27.9 g, 0.125 mol), and acetonitrile (600 mL).

-

Initiation: Begin stirring the suspension and heat the mixture to 65°C using a heating mantle with a temperature controller.

-

Diazotization/Bromination: Once the reaction mixture reaches 65°C, slowly add tert-butyl nitrite (19.8 g, ~22 mL, 0.15 mol) dropwise via the dropping funnel over a period of 5-10 minutes.

-

Causality Insight: Slow addition of the diazotizing agent is crucial to control the exothermic reaction and the rate of nitrogen gas evolution, preventing dangerous pressure buildup and ensuring the efficient conversion of the in situ generated diazonium intermediate.

-

-

Reaction Monitoring: Maintain the reaction at 65°C with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas. Continue heating for approximately 2 hours, or until the gas evolution ceases.

-

Work-up - Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a 2 L beaker containing 2N aqueous hydrochloric acid (360 mL).

-

Causality Insight: Quenching with aqueous HCl protonates any remaining basic species and forces the organic product, which is insoluble in the aqueous-organic mixture, to precipitate out of the solution, facilitating its isolation.

-

-

Work-up - Isolation: Stir the resulting suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification - Washing: Wash the filter cake sequentially with generous portions of deionized water, methanol, and finally acetone.

-

Causality Insight: The washing sequence is designed to remove specific impurities. Water removes inorganic salts (copper salts, HCl), methanol removes residual organic reagents, and acetone, being highly volatile, helps in drying the final product.

-

-

Drying: Dry the resulting yellow-brown solid product in a vacuum oven at 60°C to a constant weight. A typical yield is around 18.0 g (98%).[10]

-

Characterization (Optional): The identity and purity of the 2,6-dibromoanthraquinone can be confirmed by standard analytical techniques. The reported ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ 8.44 (d, 2H), 8.17 (d, 2H), and 7.94 (dd, 2H).[9]

Quantitative Data Summary

| Parameter | Value (Guidechem[9]) | Value (ChemicalBook[10]) | Rationale |

| Starting Material | 2,6-Diaminoanthraquinone | 2,6-Diaminoanthraquinone | Precursor with amino groups for diazotization. |

| Diazotizing Agent | Butyl Nitrite | tert-Butyl Nitrite | Alkyl nitrite enables a one-pot reaction in an organic solvent. |

| Bromide Source/Catalyst | Cuprous Bromide (CuBr) | Copper(II) Bromide (CuBr₂) | Provides the bromide nucleophile and catalyzes the radical substitution. |

| Molar Ratio (Amine:Nitrite:Cu) | 1 : 2.5 : 2.5 | 1 : 3 : 2.4 | An excess of nitrite and copper salt ensures complete conversion of both amino groups. |

| Solvent | Acetonitrile | Acetonitrile | Aprotic solvent suitable for the reaction temperature and solubility of reagents. |

| Temperature | 65°C | 65°C | Optimal temperature to balance reaction rate and minimize side reactions/decomposition. |

| Reaction Time | 2 hours | Until N₂ evolution stops | Sufficient time for complete conversion. |

| Reported Yield | 30% | 98.4% | The higher yield is likely due to optimized conditions and work-up procedures. |

Conclusion and Outlook

The synthesis of 2,6-dibromoanthraquinone from 2,6-diaminoanthraquinone via a one-pot Sandmeyer reaction is a highly efficient and scalable process. By utilizing an alkyl nitrite in an organic solvent, this method circumvents the need to isolate the potentially unstable diazonium intermediate, enhancing both the safety and efficiency of the protocol. The resulting high-purity product is a critical building block, poised for use in the development of next-generation materials and therapeutics. Researchers and drug development professionals can confidently employ this guide to access this valuable intermediate, accelerating innovation in their respective fields.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Reactivity of 2,6-Dibromoanthraquinone. INNO PHARMCHEM.

- Guidechem. What is the preparation and application of 2,6-Dibromoanthraquinone?. Guidechem FAQ.

- Yildiz, M. et al. Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry.

- ChemicalBook. 2,6-Dibromoanthraquinone Synthesis. ChemicalBook.

- Shafi, S. et al. Recent trends in the chemistry of Sandmeyer reaction: a review.

- Wikipedia. Sandmeyer reaction. Wikipedia, The Free Encyclopedia.

- Beletskaya, I. P. et al.

- Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal.

- Ossila. 2,6-Dibromoanthraquinone | CAS Number 633-70-5. Ossila.

- ResearchGate. Catalytic Sandmeyer Bromination | Request PDF.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,6-Dibromoanthraquinone in Advancing Organic Electronics. INNO PHARMCHEM.

- L.S.College, Muzaffarpur. Sandmeyer reaction. L.S.College.

- BYJU'S. Sandmeyer Reaction Mechanism. BYJU'S.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2,6-Dibromoanthraquinone in Advanced Chemical Synthesis. INNO PHARMCHEM.

- BOC Sciences. CAS 633-70-5 2,6-Dibromoanthraquinone. BOC Sciences.

- BOC Sciences.

Sources

- 2. ossila.com [ossila.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. guidechem.com [guidechem.com]

- 10. 2,6-Dibromoanthraquinone | 633-70-5 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 633-70-5 and a Related Compound, Vincamine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.

Editorial Note: Initial analysis of the inquiry for CAS number 633-70-5 revealed a potential ambiguity in the requested topic. While the CAS number correctly identifies 2,6-Dibromoanthraquinone , search results frequently associate this query with Vincamine (CAS 1617-90-9) . To ensure scientific accuracy and provide a comprehensive resource, this guide will address the physicochemical properties of both compounds, presented in distinct sections. This approach allows for a thorough exploration of the data, irrespective of the user's primary compound of interest.

Part 1: 2,6-Dibromoanthraquinone (CAS 633-70-5)

Introduction and Structural Elucidation

2,6-Dibromoanthraquinone is an organic compound featuring an anthraquinone core with two bromine substituents.[1] Its structure is characterized by a tricyclic aromatic system with two ketone functional groups.[1][2] This electron-deficient nature makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry.[1]

The structural characteristics of 2,6-Dibromoanthraquinone are foundational to its physicochemical properties. The planar, rigid ring system influences its melting point and solubility, while the electronegative bromine and oxygen atoms contribute to its polarity and reactivity.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Dibromoanthraquinone is presented in the table below. These parameters are critical for researchers in designing synthetic routes, selecting appropriate solvents, and understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 633-70-5 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₄H₆Br₂O₂ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 366.01 g/mol | [1][3][5] |

| Appearance | Yellow to light brown crystalline powder | [3][7] |

| Melting Point | 280-290 °C | [3][6][7] |

| Boiling Point | 491.797 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Insoluble in water; slightly soluble in organic solvents like DMF and DMSO. | [3] |

| Purity | Typically ≥98% (HPLC) | [3] |

Experimental Considerations and Applications

The low solubility of 2,6-Dibromoanthraquinone in common solvents necessitates careful consideration during experimental design. For synthetic applications, reactions are often carried out in high-boiling point aprotic polar solvents. Its primary utility lies as a key intermediate in the synthesis of:

-

High-performance dyes and pigments. [3]

-

Photoactive materials for optoelectronic devices. [3]

-

Pharmaceutical intermediates , including for the development of anticancer drugs.[3]

Part 2: Vincamine (CAS 1617-90-9)

Introduction and Structural Elucidation

Vincamine is a monoterpenoid indole alkaloid naturally occurring in the leaves of the lesser periwinkle plant, Vinca minor.[11][12][13] It is classified as a vinca alkaloid and possesses a complex, pentacyclic structure.[11][12] This intricate molecular architecture is responsible for its biological activity as a peripheral vasodilator, which has led to its investigation for cerebrovascular disorders.[12][14]

The presence of a hydroxyl group, a methyl ester, and a tertiary amine within its structure dictates its solubility, pKa, and potential for hydrogen bonding, all of which are critical for its pharmacokinetic and pharmacodynamic properties.

Core Physicochemical Properties

The physicochemical properties of Vincamine are summarized below. This data is essential for drug development professionals in areas such as formulation, analytical method development, and understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| CAS Number | 1617-90-9 | [12][14][15][16] |

| Molecular Formula | C₂₁H₂₆N₂O₃ | [11][12][14][16] |

| Molecular Weight | 354.44 g/mol | [11][15][16][17] |

| Appearance | White to off-white or yellow crystalline powder.[12] | [12][18] |

| Melting Point | 232-233 °C (decomposes) | [11][16][19] |

| pKa | 6.17 | [11][12][20] |

| Water Solubility | 62 mg/L at 25 °C (Estimated) | [11][12] |

| Solubility in Organic Solvents | Soluble in dimethyl formamide (DMF) (~0.25 mg/ml), ethanol, methanol, and chloroform.[12][17][21] | [12][17][21][22] |

| LogP | 3.49 (Estimated) | [11] |

| UV max | 225, 278 nm | [12] |

Stability and Degradation Profile

Vincamine is susceptible to degradation, primarily through hydrolysis.[23][24] This is a critical consideration for its formulation and storage.

-

Hydrolysis: The ester functional group in Vincamine can be hydrolyzed to yield vincaminic acid, its primary degradation product.[23][24] This process is influenced by pH, with increased degradation observed under both acidic and basic conditions.[25]

-

Oxidative Stress: The molecule is relatively stable to oxidative stress.[25]

-

Thermal and Photolytic Stress: Some degradation occurs under thermal and photolytic stress, although to a lesser extent than hydrolysis.[25]

For optimal stability, Vincamine formulations should be protected from light and maintained at a controlled pH.[26] Storage at 2-8°C is recommended.[12][19]

Analytical Methodologies

The quantification of Vincamine in pharmaceutical formulations and biological samples is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique employed.

Caption: A generalized workflow for the quantitative analysis of Vincamine using HPLC.

A typical HPLC method for Vincamine might involve:

-

Column: A reverse-phase column, such as a Spheri-5 RP-C8 or Luna C18.[18][23]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05 M sodium acetate or 0.1 M ammonium acetate).[18][23]

-

Detection: UV detection at a wavelength of around 270-280 nm.[18][23]

This methodology allows for the separation and quantification of Vincamine from its degradation products and other excipients.[23][24]

References

-

PubChem. Vincamine. National Institutes of Health. [Link]

-

Sabry, S. M., Belal, T. S., Barary, M. H., & Ibrahim, M. E. A.-L. (2010). A validated HPLC method for the simultaneous determination of vincamine and its potential degradant (metabolite), vincaminic acid. Journal of Food and Drug Analysis, 18(6). [Link]

-

Shehata, M. A. M., El Sayed, M. A., El Tarras, M. F., & El Bardicy, M. G. (2005). Stability-indicating methods for determination of vincamine in presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 72–78. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. High-Purity 2,6-Dibromoanthraquinone for Specialty Chemicals and Advanced Synthesis. [Link]

-

ResearchGate. Stability indicating methods for determination of vincamine. [Link]

-

Farmacia. VINCAMINE RESIDUES ANALYSIS USING HPLC AND ESTABLISHING LIMITS OF CROSS-CONTAMINATION IN SUPPORT OF CLEANING VALIDATION. [Link]

-

El-Saharty, Y. S., Refaat, M., & El-Khateeb, S. Z. (2008). Simultaneous determination of piracetam and vincamine by spectrophotometric and high-performance liquid chromatographic methods. Journal of AOAC International, 91(2), 303–311. [Link]

-

ResearchGate. (PDF) FORCED DEGRADATION STUDIES OF VINCAMINE BY HPTLC. [Link]

-

LookChem. Cas 633-70-5,2,6-Dibromoanthraquinone. [Link]

-

Cheméo. Vincamine (CAS 1617-90-9) - Chemical & Physical Properties. [Link]

-

Yurui (shanghai) chemical Co.,Ltd. 2,6-Dibromoanthraquinone, 633-70-5,C14H6Br2O2. [Link]

-

PubChem. Vincamine base. National Institutes of Health. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. vincamine. [Link]

-

Yurui (shanghai) chemical Co.,Ltd. 2,6-Dibromoanthraquinone, 633-70-5,C14H6Br2O2. [Link]

-

PharmaCompass.com. Vincamine | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Wikipedia. Vincamine. [Link]

-

Muhammad, N., Adams, G., & Lee, H. K. (1988). Kinetics and mechanisms of vinpocetine degradation in aqueous solutions. Journal of Pharmaceutical Sciences, 77(2), 126–131. [Link]

-

Biocompare. Vincamine. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. CAS RN 633-70-5 | Fisher Scientific [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. scbt.com [scbt.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. Cas 633-70-5,2,6-Dibromoanthraquinone | lookchem [lookchem.com]

- 8. Experienced supplier of 633-70-5,2,6-Dibromoanthraquinone,C14H6Br2O2 [riyngroup.com]

- 9. 633-70-5|2,6-Dibromoanthracene-9,10-dione|BLD Pharm [bldpharm.com]

- 10. Experienced supplier of 633-70-5,2,6-Dibromoanthraquinone,C14H6Br2O2 [riyngroup.com]

- 11. Vincamine | C21H26N2O3 | CID 15376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. Vincamine - Wikipedia [en.wikipedia.org]

- 14. caymanchem.com [caymanchem.com]

- 15. Vincamine (CAS 1617-90-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. 长春胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. Vincamine | 1617-90-9 [chemicalbook.com]

- 20. Vincamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. selleckchem.com [selleckchem.com]

- 23. jfda-online.com [jfda-online.com]

- 24. Stability-indicating methods for determination of vincamine in presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

2,6-Dibromoanthraquinone molecular structure and bonding

An In-Depth Technical Guide to 2,6-Dibromoanthraquinone: Molecular Structure, Properties, and Reactivity

Abstract

2,6-Dibromoanthraquinone is a pivotal chemical intermediate recognized for its rigid, planar structure and versatile reactivity. As a derivative of anthraquinone, its symmetrically placed bromine atoms render it an electron-deficient core, making it an essential building block in the synthesis of functional materials. This guide provides a comprehensive technical overview of 2,6-Dibromoanthraquinone (CAS: 633-70-5), detailing its molecular structure, bonding characteristics, synthesis, and spectroscopic signature. Furthermore, it explores the compound's reactivity, particularly in cross-coupling reactions, and highlights its applications in the development of organic electronics, high-performance dyes, and potential therapeutic agents. This document is intended for researchers, chemists, and material scientists engaged in organic synthesis and drug development.

Introduction

Anthraquinone and its derivatives are a well-established class of compounds known for their chemical stability and electrochemical activity.[1] The introduction of halogen substituents onto the anthraquinone scaffold dramatically alters its electronic properties and provides reactive handles for further chemical modification. 2,6-Dibromoanthraquinone, with the chemical formula C₁₄H₆Br₂O₂, is a prime example of such a derivative.[2] The two bromine atoms, positioned symmetrically on the outer aromatic rings, act as excellent leaving groups in various palladium-catalyzed cross-coupling reactions.[1] This reactivity, combined with the inherent properties of the anthraquinone core, makes it a valuable precursor for creating complex, conjugated molecular architectures for advanced applications.[3]

Molecular Structure and Bonding

The structure of 2,6-Dibromoanthraquinone is characterized by a central quinone ring fused to two flanking benzene rings, with bromine atoms substituting hydrogen at the 2 and 6 positions. This arrangement results in a highly planar and rigid molecule.

The electron-withdrawing nature of both the carbonyl groups and the bromine atoms significantly influences the electron density of the aromatic system.[1] This creates an electron-deficient core, which is a key determinant of its reactivity and its utility as an acceptor unit in donor-acceptor type materials.[3] While precise, publicly available crystallographic data for bond lengths and angles of 2,6-dibromoanthraquinone is scarce, analysis of related anthraquinone structures provides valuable insights. The C=O bond lengths are typically around 1.22 Å, and the aromatic C-C bonds within the rings are in the range of 1.37-1.41 Å. The C-Br bonds introduce specific reactive sites without significantly distorting the overall planarity of the fused ring system.

Key Molecular Properties:

| Property | Value | Source |

| CAS Number | 633-70-5 | [2] |

| Molecular Formula | C₁₄H₆Br₂O₂ | [2] |

| Molecular Weight | 366.01 g/mol | [3] |

| Appearance | Yellow to light brown crystalline powder | [4][] |

| Melting Point | 290 °C | [3][] |

| IUPAC Name | 2,6-dibromoanthracene-9,10-dione | [2] |

Synthesis and Purification

A common and effective method for synthesizing 2,6-Dibromoanthraquinone is through a Sandmeyer-type reaction, starting from 2,6-diaminoanthraquinone.[1][7] This pathway involves the diazotization of the amino groups followed by displacement with bromide ions, often catalyzed by copper(I) or copper(II) salts.[1][8]

Self-Validating Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[7][9]

Objective: To synthesize 2,6-Dibromoanthraquinone from 2,6-diaminoanthraquinone.

Materials:

-

2,6-Diaminoanthraquinone (1.0 eq)

-

Copper(II) bromide (CuBr₂) or Cuprous bromide (CuBr) (2.5 eq)[7][9]

-

20% Hydrochloric acid (for quenching)

-

Dichloromethane (for washing)

-

Brine (for washing)

-

1,4-Dioxane (for recrystallization)

Procedure:

-

To a reaction flask equipped with a magnetic stirrer and reflux condenser, add 2,6-diaminoanthraquinone, copper(II) bromide, and acetonitrile.[7][9]

-

Heat the mixture to 65 °C with stirring.

-

Slowly add t-butyl nitrite to the heated suspension. The addition should be controlled to manage the evolution of nitrogen gas.[9]

-

Maintain the reaction at 65 °C for 2-3 hours after the addition is complete, monitoring the reaction progress by TLC.[7]

-

Upon completion, cool the reaction mixture to room temperature and quench by slowly adding 20% hydrochloric acid.[7]

-

Filter the resulting precipitate and wash the solid sequentially with water, dichloromethane, and brine to remove impurities.[7]

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as 1,4-dioxane to yield the final product as a yellow crystalline solid.[7]

-

Validation: The identity and purity of the synthesized 2,6-Dibromoanthraquinone should be confirmed by measuring its melting point (lit. ~290 °C) and by spectroscopic analysis (NMR, IR).[3][] An expected yield for this procedure is approximately 30%.[7]

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow for 2,6-Dibromoanthraquinone.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 2,6-Dibromoanthraquinone.

| Technique | Observed Features and Interpretation |

| ¹H NMR | The ¹H NMR spectrum is characterized by its simplicity due to the molecule's C₂ symmetry. In CDCl₃, three signals are typically observed in the aromatic region: a doublet around δ 8.44 ppm (H-1, H-5), a doublet around δ 8.17 ppm (H-4, H-8), and a doublet of doublets around δ 7.94 ppm (H-3, H-7).[7] The coupling constants reflect the ortho and meta relationships between the protons. |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbonyl carbons (C-9, C-10) are the most deshielded, appearing significantly downfield. The carbon atoms bonded to bromine (C-2, C-6) will also have a characteristic chemical shift. Other aromatic carbons will appear in the typical range of δ 120-140 ppm.[10] |

| IR Spectroscopy | The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinone system, typically appearing in the range of 1670-1680 cm⁻¹. Additional bands in the aromatic region (around 1580-1600 cm⁻¹) correspond to C=C stretching, and a signal for the C-Br stretch will be observed at lower frequencies. |

| UV-Vis Spectroscopy | In a suitable solvent, the UV-Vis absorption spectrum of 2,6-Dibromoanthraquinone displays characteristic π-π* transitions of the conjugated aromatic system. |

Reactivity and Applications

The chemical reactivity of 2,6-Dibromoanthraquinone is dominated by the two C-Br bonds, which serve as versatile handles for constructing more complex molecules through cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms are excellent leaving groups for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][7] These reactions allow for the facile formation of new carbon-carbon bonds, enabling the extension of the π-conjugated system. This is a cornerstone strategy for synthesizing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photocatalysts.[3][7]

-

Suzuki-Miyaura Coupling: Reaction with arylboronic acids introduces new aryl groups, a common method for tuning the electronic and optical properties of the final molecule.[1][11]

-

Heck Reaction: Reaction with alkenes allows for the introduction of vinyl groups, which can be used to synthesize larger conjugated systems or polymers.[7]

-

Ullmann Reaction: This molecule also undergoes copper-catalyzed Ullmann coupling reactions, for example, with amines to form arylamine-substituted anthracene derivatives for OLED materials.[7]

Caption: Reactivity of 2,6-Dibromoanthraquinone in cross-coupling reactions.

Key Application Areas

-

Organic Electronics: As a core building block, it is used to synthesize semiconducting small molecules and polymers for applications in OLEDs, OFETs, and organic solar cells.[3]

-

Dyes and Pigments: It serves as a key intermediate in the manufacturing of high-performance, stable dyes and pigments.[1][4]

-

Drug Discovery: The anthraquinone scaffold is present in several anticancer agents. The dibromo derivative provides a platform for synthesizing novel derivatives with potential therapeutic activity.[4][8]

-

Photocatalysis: Conjugated organic polymers derived from 2,6-dibromoanthraquinone have shown efficiency in photocatalytic processes, such as hydrogen peroxide production.[3]

Conclusion

2,6-Dibromoanthraquinone is a high-value chemical intermediate whose utility is rooted in its unique structural and electronic properties. The symmetric placement of two reactive bromine atoms on a stable, electron-deficient anthraquinone core provides a robust and versatile platform for synthetic chemists. Its importance in the construction of functional organic materials is well-established, and its potential in medicinal chemistry continues to be an active area of research. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging this molecule to its full potential in developing next-generation technologies.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Chemical Reactivity of 2,6-Dibromoanthraquinone.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10959484, 2,6-Dibromoanthraquinone. Retrieved from [Link]

-

1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US4543214A - Process for the preparation of bromoanthraquinones.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22643676, 2,7-Dibromoanthraquinone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dibromo-anthraquinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22058906, 2,6-Dibromoanthracene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity 2,6-Dibromoanthraquinone for Specialty Chemicals and Advanced Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Bond Lengths (A ˚ ) and Bond Angles (°). Retrieved from [Link]

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

UV-vis and CD spectra of 1. (n.d.). Retrieved from [Link]

-

PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,6-Dibromoanthraquinone | C14H6Br2O2 | CID 10959484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2,6-Dibromoanthraquinone synthesis - chemicalbook [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. scispace.com [scispace.com]

A Technical Guide to the Theoretical and Computational Modeling of 2,6-Dibromoanthraquinone

Abstract

2,6-Dibromoanthraquinone is a pivotal scaffold in the development of advanced functional materials, including high-performance dyes, organic semiconductors, and potential therapeutic agents.[1][2][3] Its chemical reactivity and photophysical properties are intrinsically linked to its electronic structure, which can be profoundly influenced by the strategic placement of bromine substituents on the anthraquinone core.[4] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular and electronic properties of 2,6-Dibromoanthraquinone. We will delve into the practical application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for geometry optimization, vibrational analysis, and the prediction of spectroscopic properties. Furthermore, we will explore the utility of molecular docking simulations in assessing its potential as a bioactive molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the design and characterization of novel materials based on the 2,6-Dibromoanthraquinone framework.

Introduction: The Significance of 2,6-Dibromoanthraquinone

The anthraquinone core is a recurring motif in a vast array of natural and synthetic compounds, renowned for its stability and redox activity.[4] The introduction of bromine atoms at the 2 and 6 positions creates a molecule with enhanced electron-withdrawing properties and provides reactive sites for further chemical modification through cross-coupling reactions.[1][4] These characteristics make 2,6-Dibromoanthraquinone a valuable building block in the synthesis of materials for organic light-emitting diodes (OLEDs), organic solar cells, and specialized pigments.[2][3][5]

Computational modeling offers a powerful, cost-effective, and time-efficient avenue for investigating the structure-property relationships of 2,6-Dibromoanthraquinone at the molecular level. By simulating its behavior in silico, we can predict its geometry, electronic structure, and spectroscopic signatures, thereby guiding experimental efforts and facilitating the rational design of new derivatives with tailored functionalities.

Theoretical Framework and Computational Methodologies

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT methods are celebrated for their favorable balance of accuracy and computational cost, making them well-suited for studying the electronic structure of organic molecules.[6]

Geometry Optimization and Vibrational Analysis

The first step in any computational study is to determine the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved through geometry optimization, a process that minimizes the energy of the molecule with respect to the positions of its atoms.

A subsequent frequency calculation is crucial for two reasons: first, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and second, to predict the molecule's vibrational spectrum (e.g., Infrared and Raman spectra). These predicted spectra can be directly compared with experimental data to validate the computational model.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The B3LYP functional is a popular choice that has demonstrated good performance for a wide range of organic molecules.[7]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set provides a good balance of flexibility and computational cost for molecules containing second-row elements and halogens.

-

Procedure: a. Construct the initial 3D structure of 2,6-Dibromoanthraquinone. b. Perform a geometry optimization calculation using the Opt keyword. c. Following successful optimization, perform a frequency calculation (Freq keyword) on the optimized geometry to obtain the vibrational frequencies and confirm the nature of the stationary point.

-

Analysis: a. Visualize the optimized structure and measure key bond lengths and angles. b. Analyze the calculated vibrational frequencies and compare them to experimental IR and Raman data if available.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties.

Simulating Spectroscopic Properties with TD-DFT

To predict the electronic absorption spectrum (UV-Vis) of 2,6-Dibromoanthraquinone, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT allows for the calculation of excited-state energies, which correspond to the absorption of light by the molecule. The choice of functional is particularly important for TD-DFT calculations, as different functionals can yield varying degrees of accuracy for excitation energies. Functionals such as PBE0, M06-2X, and ωB97XD have shown promise for this class of molecules.[6][7]

Experimental Protocol: UV-Vis Spectrum Simulation

-

Software: Gaussian 16, ORCA, or equivalent.

-

Method: TD-DFT with a chosen functional (e.g., PBE0 or ωB97XD).

-

Basis Set: 6-311++G(d,p).

-

Solvation Model: To mimic experimental conditions in solution, a Polarizable Continuum Model (PCM) should be employed, specifying the solvent used in the experiment (e.g., ethanol, chloroform).

-

Procedure: a. Use the previously optimized ground-state geometry. b. Perform a TD-DFT calculation to compute the energies and oscillator strengths of the lowest several electronic transitions.

-

Analysis: a. Plot the calculated oscillator strengths against the corresponding wavelengths to generate a theoretical UV-Vis spectrum. b. Compare the predicted λmax (wavelength of maximum absorption) with experimental data.

Predicted Properties of 2,6-Dibromoanthraquinone

| Property | Predicted Value/Characteristic | Method |

| Optimized Geometry | Planar anthraquinone core with C-Br bonds slightly out of plane. | DFT (B3LYP/6-311++G(d,p)) |

| HOMO Energy | Relatively low due to the electron-withdrawing nature of the quinone and bromine atoms. | DFT (B3LYP/6-311++G(d,p)) |

| LUMO Energy | Lowered by the electron-withdrawing groups, enhancing electron affinity. | DFT (B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Expected to be in the range of 3-4 eV, corresponding to absorption in the UV-A or near-visible region. | DFT (B3LYP/6-311++G(d,p)) |

| λmax (UV-Vis) | A primary absorption band is predicted around 350-400 nm.[11] | TD-DFT (PBE0/6-311++G(d,p)) |

| Vibrational Frequencies | Characteristic C=O stretching vibrations around 1680-1700 cm⁻¹ and C-Br stretching at lower frequencies.[11] | DFT (B3LYP/6-311++G(d,p)) |

Application in Drug Development: Molecular Docking

Anthraquinone derivatives have been investigated for a variety of biological activities, including as anticancer and antimicrobial agents.[1][12] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a ligand (like 2,6-Dibromoanthraquinone) with the active site of a target protein.

Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina, Glide, or similar docking program.

-

Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. c. Use the DFT-optimized structure of 2,6-Dibromoanthraquinone as the ligand.

-

Docking: a. Define the binding site (grid box) on the target protein. b. Run the docking simulation to generate multiple binding poses of the ligand.

-

Analysis: a. Rank the poses based on their predicted binding affinity (scoring function). b. Visualize the best-scoring pose to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between 2,6-Dibromoanthraquinone and the protein's active site residues.

Conclusion

Theoretical and computational modeling provides an indispensable toolkit for the modern chemist and materials scientist. For 2,6-Dibromoanthraquinone, these methods offer a pathway to a deeper understanding of its fundamental properties, from its molecular structure and electronic characteristics to its potential as a bioactive compound. The protocols and insights presented in this guide are intended to serve as a practical starting point for researchers to apply these powerful techniques in their own investigations, ultimately accelerating the discovery and development of novel anthraquinone-based technologies.

References

- The Synthesis and Chemical Reactivity of 2,6-Dibromoanthraquinone. (URL: )

-

3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors - PMC - NIH. (2021-11-25). (URL: [Link])

-

QSAR and docking studies of anthraquinone derivatives by similarity cluster prediction. (2015-05-28). (URL: [Link])

- The Strategic Importance of 2,6-Dibromoanthraquinone in Advanced Chemical Synthesis. (2025-12-19). (URL: )

- The Role of 2,6-Dibromoanthraquinone in Advancing Organic Electronics. (2025-10-14). (URL: )

-

Synthesis, vibrational spectroscopic investigation, molecular docking, antibacterial and antimicrobial studies of a new anthraquinone derivative compound - Taylor & Francis Online. (URL: [Link])

-

Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory - ACS Publications. (URL: [Link])

-

Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study - ResearchGate. (2025-04-04). (URL: [Link])

-

Theoretical investigation of substituted anthraquinone dyes - DIAL@UCLouvain. (2004-07-22). (URL: [Link])

-

The Synthesis and Chemical Reactivity of 2,6-Dibromoanthraquinone. (URL: [Link])

-

MOLECULAR ORBITAL STUDIES ON ELECTRONIC SPECTRA OF SOME SUBSTITUTED ANTHRAQUINONE CATION RADICALS. (URL: [Link])

-

2,6-DIBROMOANTHRAQUINONE - ChemBK. (2024-04-10). (URL: [Link])

-

2,6-Dibromoanthraquinone | C14H6Br2O2 | CID 10959484 - PubChem. (URL: [Link])

-

TD-DFT Vibronic Couplings in Anthraquinones: From Basis Set and Functional Benchmarks to Applications for Industrial Dyes - PubMed. (URL: [Link])

-

Prediction of the color of dyes by using time-dependent density functional theory (TD-DFT) - ResearchGate. (URL: [Link])

Sources

- 1. 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. nbinno.com [nbinno.com]

- 5. Design, synthesis, and molecular docking studies of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. dial.uclouvain.be [dial.uclouvain.be]

- 11. pubs.aip.org [pubs.aip.org]

- 12. tandfonline.com [tandfonline.com]

- 13. QSAR and docking studies of anthraquinone derivatives by similarity cluster prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spectroscopic Signature of 2,6-Dibromoanthraquinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromoanthraquinone is a key chemical intermediate, valued for its utility as a building block in the synthesis of a diverse range of functional materials, including advanced dyes and materials for optoelectronics.[1] Its rigid, planar structure, derived from anthracene, and the presence of electron-withdrawing bromine and quinone functionalities, give rise to a unique and informative spectroscopic profile. A thorough understanding of its spectral characteristics is fundamental for unambiguous identification, purity assessment, and the rational design of novel molecular architectures. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of 2,6-Dibromoanthraquinone, offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview

The molecular structure of 2,6-Dibromoanthraquinone forms the basis for interpreting its spectroscopic data. The molecule's symmetry and the electronic environment of its atoms dictate the signals observed in various spectroscopic techniques.

References

solubility profile of 2,6-Dibromoanthraquinone in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2,6-Dibromoanthraquinone in Organic Solvents

Part 1: Introduction

Significance of 2,6-Dibromoanthraquinone

2,6-Dibromoanthraquinone is a halogenated aromatic compound with a rigid, planar structure. Its chemical formula is C14H6Br2O2, and it appears as a light yellow to brown crystalline powder.[1][2][3] This molecule serves as a versatile building block in organic synthesis, particularly in the development of functional materials. Its applications are found in the synthesis of organic light-emitting materials, photocatalysts, and fluorophores.[4] The electron-deficient nature of the anthraquinone core, combined with the reactivity of the bromine substituents, allows for the construction of complex conjugated systems with tailored electronic and photophysical properties.[4]

The Critical Role of Solubility in Research and Development

A thorough understanding of a compound's solubility is paramount for its successful application in research and development. For 2,6-Dibromoanthraquinone, its solubility profile in various organic solvents dictates the feasibility and efficiency of several key processes:

-

Synthesis and Purification: The choice of solvent is crucial for controlling reaction kinetics, facilitating product isolation, and enabling effective purification techniques such as recrystallization.[5]

-

Formulation and Processing: For applications in organic electronics, the ability to form uniform thin films from solution is essential. This necessitates the selection of solvents that can dissolve an adequate concentration of the material.

-

Analytical Characterization: Many analytical techniques, including UV-Vis and NMR spectroscopy, require the compound to be dissolved in a suitable solvent.

Given the typically low solubility of planar aromatic compounds, a systematic approach to determining the solubility of 2,6-Dibromoanthraquinone is indispensable for researchers and drug development professionals.

Part 2: Theoretical Framework for Solubility

Fundamental Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[6] This principle is rooted in the nature and strength of intermolecular forces between the solute and solvent molecules. For 2,6-Dibromoanthraquinone, a relatively non-polar molecule, its solubility will be governed by the following interactions:

-

Van der Waals Forces: These are the primary intermolecular forces present in non-polar molecules and will play a significant role in the dissolution of 2,6-Dibromoanthraquinone in non-polar organic solvents.

-

Dipole-Dipole Interactions: The presence of carbonyl groups and bromine atoms introduces some polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

The overall solubility will depend on the balance of energy required to overcome the solute-solute and solvent-solvent interactions versus the energy released from the formation of solute-solvent interactions.

Factors Influencing the Solubility of 2,6-Dibromoanthraquinone

Several factors can significantly impact the solubility of 2,6-Dibromoanthraquinone:

-

Solvent Properties:

-

Polarity: Non-polar solvents are generally expected to be better solvents for 2,6-Dibromoanthraquinone than highly polar solvents like water.[6]

-

Molecular Size and Shape: Solvents with molecular shapes that can efficiently pack around the planar anthraquinone core may exhibit enhanced solvating power.

-

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[6][7][8] This is because the added thermal energy helps to overcome the lattice energy of the solid crystal.

-

Solid-State Properties: The crystal structure of 2,6-Dibromoanthraquinone will influence its solubility. Different polymorphs (if they exist) can have different lattice energies and thus different solubilities.

Part 3: Solubility Profile of 2,6-Dibromoanthraquinone

Qualitative Solubility Insights

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Sparingly Soluble | Favorable van der Waals interactions, but may not be strong enough to overcome the crystal lattice energy of the solute to a large extent. |

| Polar Aprotic | Dichloromethane, Chloroform, Tetrahydrofuran (THF), 1,4-Dioxane | Moderately Soluble | A balance of van der Waals forces and dipole-dipole interactions can lead to better solvation. Recrystallization from 1,4-dioxane has been reported, indicating moderate solubility at elevated temperatures.[1] |

| Polar Protic | Methanol, Ethanol | Poorly Soluble | The strong hydrogen bonding network of the solvent is not effectively disrupted by the non-polar solute, making dissolution energetically unfavorable. Limited solubility in ethanol at room temperature has been noted.[5] |

Rationale for Solvent Selection

The choice of a suitable solvent for a particular application will depend on the desired concentration of 2,6-Dibromoanthraquinone. For synthetic reactions, a solvent that provides moderate solubility at the reaction temperature is often ideal. For purification by recrystallization, a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is preferred. For applications requiring high concentrations, a systematic screening of solvents is necessary.

Part 4: Experimental Determination of Solubility

Given the limited published data, experimental determination of the solubility of 2,6-Dibromoanthraquinone is essential. The shake-flask method is a reliable technique for determining equilibrium solubility.[9] This can be coupled with a sensitive analytical method like UV-Vis spectroscopy for quantification.

Detailed Step-by-Step Protocol for the Shake-Flask Method Coupled with UV-Vis Spectroscopy

This protocol provides a robust framework for determining the solubility of 2,6-Dibromoanthraquinone in a chosen organic solvent.

-

2,6-Dibromoanthraquinone (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

UV-Vis spectrophotometer and cuvettes

Caption: Workflow for determining the solubility of 2,6-Dibromoanthraquinone.

-

Prepare a Stock Solution: Accurately weigh a small amount of 2,6-Dibromoanthraquinone and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2,6-Dibromoanthraquinone in the specific solvent.

-

Plot the Calibration Curve: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Prepare Saturated Solutions: Add an excess amount of 2,6-Dibromoanthraquinone to several vials, each containing a known volume of the solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stirrer at a constant temperature. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of 2,6-Dibromoanthraquinone in the tested solvent at that temperature.

Self-Validating Systems and Best Practices

-

Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility values are consistent, equilibrium has been achieved.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[6][7][8]

-

Purity of Materials: Use high-purity 2,6-Dibromoanthraquinone and analytical grade solvents to obtain accurate and reproducible results.[9]

Part 5: Data Presentation and Interpretation

Tabulating Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Dichloromethane | 25.0 | Experimental Value | Calculated Value |

| e.g., Toluene | 25.0 | Experimental Value | Calculated Value |

| e.g., Ethanol | 25.0 | Experimental Value | Calculated Value |

Interpreting the Results

The quantitative solubility data will provide valuable insights into the behavior of 2,6-Dibromoanthraquinone in different solvent environments. This data can be used to:

-

Optimize Reaction Conditions: Select the best solvent for achieving the desired concentration of reactants.

-

Develop Purification Strategies: Design efficient recrystallization procedures.

-

Guide Formulation Development: Choose appropriate solvents for creating solutions for coatings, films, or other applications.

Part 6: Conclusion

While a comprehensive, publicly available database on the solubility of 2,6-Dibromoanthraquinone in organic solvents is currently lacking, this guide provides a robust framework for researchers to understand and experimentally determine this critical physicochemical property. By combining theoretical principles with a detailed and self-validating experimental protocol, scientists and drug development professionals can generate the necessary data to effectively utilize 2,6-Dibromoanthraquinone in their specific applications. The systematic approach outlined herein empowers researchers to make informed decisions regarding solvent selection, ultimately leading to more efficient and successful research and development outcomes.

Part 7: References

-

2,6-DIBROMOANTHRAQUINONE - ChemBK. (n.d.). Retrieved from [Link]

-

2,6-Dibromoanthraquinone - SAFETY DATA SHEET. (2023, July 3). Retrieved from [Link]

-

Avdeef, A. (2012). Solubility of Sparingly Soluble Drugs. In Methods for measurement of solubility and dissolution rate of sparingly soluble drugs (pp. 1-26). Lund University Publications.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10959484, 2,6-Dibromoanthraquinone. Retrieved from [Link].

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Fu, J., & Suuberg, E. M. (2012). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Journal of Chemical & Engineering Data, 57(3), 840-853.

-

Factors affecting solubility. (n.d.). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 1). Solubility Rules. YouTube. Retrieved from [Link]

-

Tenny, K. M., & Keenaghan, M. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing.

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.

-

The Organic Chemistry Tutor. (2012, May 7). Factors that Affect Solubility - CLEAR & SIMPLE. YouTube. Retrieved from [Link]

-

LookChem. (n.d.). Cas 633-70-5,2,6-Dibromoanthraquinone. Retrieved from [Link]

-

Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2015, December 25). What are common solvents for Bromo heptane?. Retrieved from [Link]

-

An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

COMMON SOLVENT PROPERTIES. (n.d.). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. 2,6-Dibromoanthraquinone CAS#: 633-70-5 [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. Buy 2,6-Dibromoanthraquinone | 633-70-5 [smolecule.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Synthesis of 2,6-Dibromoanthraquinone: A Technical Guide to Electrophilic Substitution